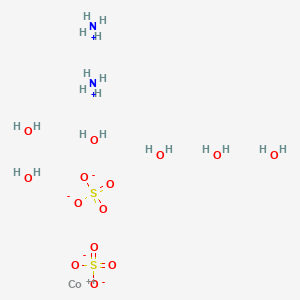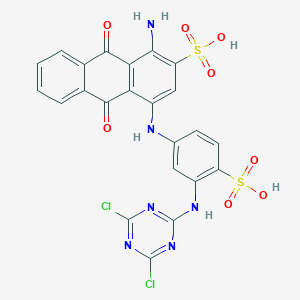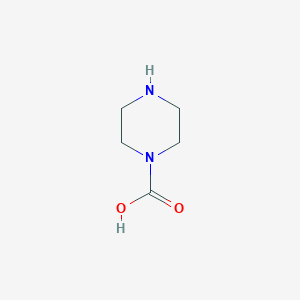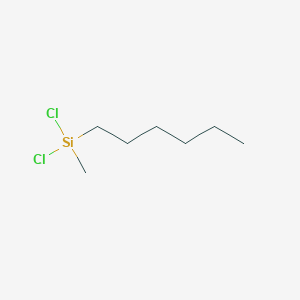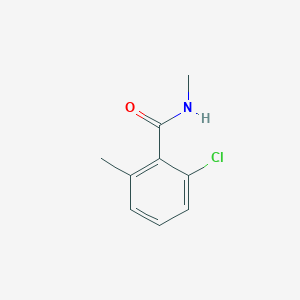
2-chloro-N,6-dimethylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-chloro-N,6-dimethylbenzamide is a chemical compound that belongs to the class of amides. It is also known as Diethyltoluamide (DEET) and is widely used as an insect repellent. However,
Mécanisme D'action
The mechanism of action of 2-chloro-N,6-dimethylbenzamide is not fully understood. However, it is believed to work by interfering with the olfactory receptors of insects, thereby making them unable to detect the presence of humans or animals.
Effets Biochimiques Et Physiologiques
2-chloro-N,6-dimethylbenzamide has been shown to have low toxicity levels in humans and animals. It has been used as an insect repellent for over 60 years, and there have been no reports of adverse effects on humans or animals. However, it is important to note that prolonged exposure to 2-chloro-N,6-dimethylbenzamide may cause skin irritation in some individuals.
Avantages Et Limitations Des Expériences En Laboratoire
2-chloro-N,6-dimethylbenzamide has several advantages for use in lab experiments. It is readily available and relatively inexpensive. It is also stable under normal laboratory conditions and can be stored for long periods. However, it has limitations for use in some experiments due to its low solubility in water.
Orientations Futures
There are several future directions for the research and development of 2-chloro-N,6-dimethylbenzamide. One area of research is the development of new insect repellents based on the structure of 2-chloro-N,6-dimethylbenzamide. Another area of research is the study of the mechanism of action of 2-chloro-N,6-dimethylbenzamide in insects. Additionally, there is potential for the use of 2-chloro-N,6-dimethylbenzamide in the synthesis of new compounds for use in the pharmaceutical and agrochemical industries.
Conclusion:
2-chloro-N,6-dimethylbenzamide is a versatile compound with many scientific research applications. It has been extensively studied in the fields of chemistry and biology and has been used as an insect repellent for over 60 years. There are several future directions for the research and development of 2-chloro-N,6-dimethylbenzamide, and its potential for use in the synthesis of new compounds makes it an important area of research.
Méthodes De Synthèse
The synthesis of 2-chloro-N,6-dimethylbenzamide involves the reaction between 2-chlorobenzoyl chloride and N,N-dimethylethylamine. The reaction takes place in the presence of a base such as sodium carbonate. The resulting product is then purified using column chromatography.
Applications De Recherche Scientifique
2-chloro-N,6-dimethylbenzamide has been extensively studied in the field of chemistry and biology. It has been used as a starting material for the synthesis of various compounds, including pharmaceuticals and agrochemicals. It has also been used as a solvent in the synthesis of other compounds.
Propriétés
Numéro CAS |
10511-78-1 |
|---|---|
Nom du produit |
2-chloro-N,6-dimethylbenzamide |
Formule moléculaire |
C9H10ClNO |
Poids moléculaire |
183.63 g/mol |
Nom IUPAC |
2-chloro-N,6-dimethylbenzamide |
InChI |
InChI=1S/C9H10ClNO/c1-6-4-3-5-7(10)8(6)9(12)11-2/h3-5H,1-2H3,(H,11,12) |
Clé InChI |
VXPJBOAGWKLNQL-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=CC=C1)Cl)C(=O)NC |
SMILES canonique |
CC1=C(C(=CC=C1)Cl)C(=O)NC |
Synonymes |
2-CHLORO-6-METHYLBENZAMIDE |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



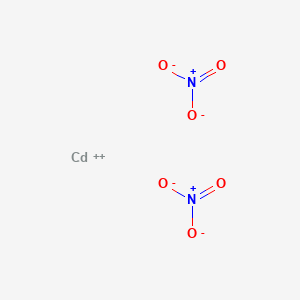

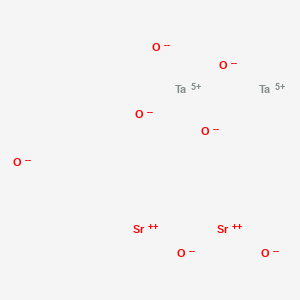
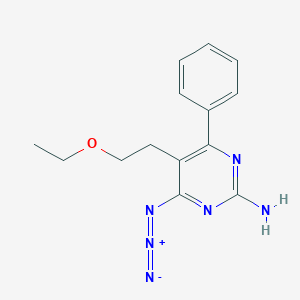


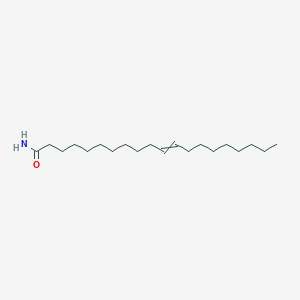
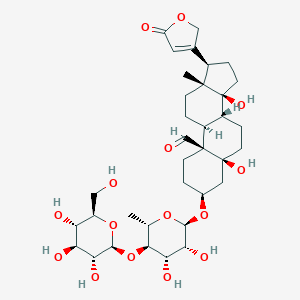
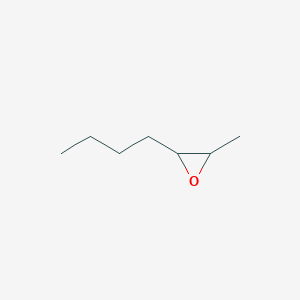
![Ethanol, 2,2'-[[4-[(2-bromo-6-chloro-4-nitrophenyl)azo]-3-chlorophenyl]imino]bis-](/img/structure/B78617.png)
